5-(4-Methoxyphenyl)thiazole-2-carbaldehyde
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Overview
Description
5-(4-Methoxyphenyl)thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a methoxyphenyl group at the 5-position and an aldehyde group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-(4-Methoxyphenyl)thiazole-2-carboxylic acid.
Reduction: 5-(4-Methoxyphenyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methoxyphenyl)thiazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)thiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)thiazole-2-carbaldehyde
- 5-(4-Methylphenyl)thiazole-2-carbaldehyde
- 5-(4-Nitrophenyl)thiazole-2-carbaldehyde
Comparison
5-(4-Methoxyphenyl)thiazole-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)10-6-12-11(7-13)15-10/h2-7H,1H3 |
InChI Key |
IFOYRFBHIAVGOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(S2)C=O |
Origin of Product |
United States |
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